molecular formula C12H18N2O2 B1492196 Ethyl 6-(butan-2-yl)-2-methylpyrimidine-4-carboxylate CAS No. 2098038-53-8

Ethyl 6-(butan-2-yl)-2-methylpyrimidine-4-carboxylate

Cat. No.: B1492196
CAS No.: 2098038-53-8
M. Wt: 222.28 g/mol
InChI Key: VLISUAQSVAXMFQ-UHFFFAOYSA-N
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Description

Ethyl 6-(butan-2-yl)-2-methylpyrimidine-4-carboxylate is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound features an ethyl ester group, a butan-2-yl substituent, and a methyl group on the pyrimidine ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and guanidine.

  • Reaction Conditions: The reaction involves heating the starting materials in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where the reaction mixture is carefully controlled to ensure consistent product quality.

  • Purification: After synthesis, the product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

  • Reduction: Reduction reactions can convert the ester group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or aldehydes.

  • Reduction Products: Alcohols.

  • Substitution Products: Amides or other substituted pyrimidines.

Scientific Research Applications

Ethyl 6-(butan-2-yl)-2-methylpyrimidine-4-carboxylate has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-(butan-2-yl)-2-methylpyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug design, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways.

Comparison with Similar Compounds

  • Ethyl 2-methylpyrimidine-4-carboxylate: Lacks the butan-2-yl substituent.

  • Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate: Similar structure but without the methyl group at position 2.

  • Ethyl 6-(butan-2-yl)-4-methylpyrimidine-2-carboxylate: Different position of the methyl group.

Uniqueness: Ethyl 6-(butan-2-yl)-2-methylpyrimidine-4-carboxylate is unique due to its specific combination of substituents, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 6-butan-2-yl-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-8(3)10-7-11(12(15)16-6-2)14-9(4)13-10/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLISUAQSVAXMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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